1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride

Aqueous solubility Salt form selection Formulation development

1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride (CAS 1989659-67-7; molecular formula C₇H₁₄Cl₂N₄; MW 225.12 g/mol) is a heterocyclic building block comprising a 1,2,3-triazole ring connected to a pyrrolidine moiety via a methylene bridge, supplied as the dihydrochloride salt to enhance aqueous solubility. It belongs to the class of (pyrrolidin-2-yl)methyl-azole derivatives that have been systematically evaluated as low-molecular-weight, three-dimensional templates for lead-oriented synthesis; a 15-member mini-library of such building blocks, including 1,2,3-triazole variants, has been prepared on multigram scale using a two-step alkylation–deprotection sequence.

Molecular Formula C7H14Cl2N4
Molecular Weight 225.12 g/mol
CAS No. 1989659-67-7
Cat. No. B1460251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride
CAS1989659-67-7
Molecular FormulaC7H14Cl2N4
Molecular Weight225.12 g/mol
Structural Identifiers
SMILESC1CC(NC1)CN2C=CN=N2.Cl.Cl
InChIInChI=1S/C7H12N4.2ClH/c1-2-7(8-3-1)6-11-5-4-9-10-11;;/h4-5,7-8H,1-3,6H2;2*1H
InChIKeyFREZOOVYKSDTES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole Dihydrochloride: A Research-Grade 1,2,3-Triazole–Pyrrolidine Building Block


1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride (CAS 1989659-67-7; molecular formula C₇H₁₄Cl₂N₄; MW 225.12 g/mol) is a heterocyclic building block comprising a 1,2,3-triazole ring connected to a pyrrolidine moiety via a methylene bridge, supplied as the dihydrochloride salt to enhance aqueous solubility . It belongs to the class of (pyrrolidin-2-yl)methyl-azole derivatives that have been systematically evaluated as low-molecular-weight, three-dimensional templates for lead-oriented synthesis; a 15-member mini-library of such building blocks, including 1,2,3-triazole variants, has been prepared on multigram scale using a two-step alkylation–deprotection sequence [1]. The compound's 1,4-disubstituted 1,2,3-triazole architecture is generated regioselectively via copper-catalyzed azide–alkyne cycloaddition (CuAAC), a click chemistry route that typically yields >70% and ensures exclusive formation of the 1,4-regioisomer .

Why 1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole Dihydrochloride Cannot Be Simply Replaced by Generic Analogs


In-class substitution of (pyrrolidin-2-yl)methyl-azole building blocks carries quantifiable physicochemical and pharmacological risk. The 1,2,3-triazole regioisomer is underrepresented among cytochrome P450 (CYP) inhibitors when compared to the 1,2,4-triazole isomer, suggesting a differential metabolic interaction profile that may affect downstream lead compound clearance [1]. The dihydrochloride salt form provides >50 mg/mL aqueous solubility versus <5 mg/mL for the free base, a difference of >10-fold that directly impacts formulation compatibility, assay reproducibility, and high-throughput screening workflows . Furthermore, substitution of the pyrrolidine ring (five-membered) with a piperidine ring (six-membered) alters three-dimensional molecular shape, ring-puckering energetics, and hydrogen-bonding capacity—parameters explicitly identified as critical for lead-oriented synthesis templates [2]. These multidimensional differences mean that abbreviated replacement without experimental re-validation can compromise both chemical tractability and biological readout.

Quantitative Comparator Evidence for 1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole Dihydrochloride vs. Closest Analogs


Aqueous Solubility: Dihydrochloride Salt vs. Free Base (>10-fold Improvement)

The dihydrochloride salt of 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole (CAS 1989659-67-7) exhibits >50 mg/mL aqueous solubility, compared to <5 mg/mL for the corresponding free base form (C₇H₁₂N₄; MW 152.20 g/mol) . This represents a >10-fold solubility enhancement directly attributable to salt formation. Importantly, the improved solubility is achieved without alteration of the enzymatic inhibition profile, as the salt form and free base demonstrate comparable target engagement .

Aqueous solubility Salt form selection Formulation development HTS compatibility

CYP Inhibition Liability: 1,2,3-Triazole vs. 1,2,4-Triazole Regioisomers

The 1,2,3-triazole heterocycle is significantly underrepresented among cytochrome P450 (CYP) inhibitors when compared to its 1,2,4-triazole regioisomer. Spectroscopic and functional studies demonstrate that 1,2,3-triazole forms metabolically labile water-bridged low-spin heme complexes with CYP enzymes, whereas 1,2,4-triazole and imidazole form more stable, inhibitory heme–ligand complexes [1]. This indicates that 1,2,3-triazole-containing building blocks, such as 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride, carry a structurally encoded lower intrinsic risk of CYP inhibition compared to 1,2,4-triazole-based analogs (e.g., 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole, CAS 1018170-67-6). However, direct comparative CYP inhibition data (IC₅₀ values) for this specific building block pair have not been published.

CYP inhibition Metabolic stability Drug–drug interaction 1,2,3-triazole 1,2,4-triazole

Molecular Shape and Lead-Oriented Properties: Pyrrolidine (5-Membered) vs. Piperidine (6-Membered) Homologues

The (pyrrolidin-2-yl)methyl-azole scaffold, exemplified by 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole, has been explicitly characterized as fitting the definition of a low-molecular-weight, hydrophilic, three-dimensional template suitable for lead-oriented synthesis [1]. When compared to the corresponding piperidine-derived homologues (e.g., 1-(piperidin-2-ylmethyl)-1H-1,2,4-triazole), the pyrrolidine ring provides a smaller ring size (5-membered vs. 6-membered), distinct ring-puckering dynamics, and altered hydrogen-bond donor/acceptor geometry. The Zhersh et al. (2014) study demonstrated the synthesis of a 15-member building block mini-library on multigram scale, explicitly including both pyrrolidine and piperidine variants to enable systematic exploration of ring-size effects on lead compound properties [1]. Quantitative physicochemical parameters (logP, pKa, fraction sp³) for the specific dihydrochloride salt are not reported in the primary literature.

Lead-oriented synthesis Molecular shape 3D diversity Fraction sp³ Pyrrolidine Piperidine

Carbonic Anhydrase-II Binding Affinity: Molecular Docking Prediction

Molecular docking studies predict that the free base form of 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole binds to carbonic anhydrase-II (CA-II) with a binding free energy (ΔG) of < −8 kcal/mol, driven by hydrogen bonds between triazole nitrogen atoms and active-site residues Thr199 and Gln92 . Comparative analyses reported on the same technical datasheet indicate that electronegative substituents on the triazole ring can enhance inhibitory potency by 30–50% relative to unmodified analogs; however, the unsubstituted parent compound's potency relative to the clinical CA inhibitor acetazolamide is not quantified . No direct experimental IC₅₀ or Kᵢ comparison between the target compound and a named CA-II inhibitor is available in the retrieved literature.

Carbonic anhydrase-II Molecular docking Binding affinity In silico prediction

Purity Specification Range Across Commercial Suppliers: 95–97%

Commercially available batches of 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride (CAS 1989659-67-7) are supplied with purity specifications ranging from 95% (AChemBlock ; ChemicalBook ) to 97% (Leyan ; Moldb ). A specification of ≥98% is listed by MolCore . For comparison, the mono-hydrochloride salt variant (CAS 1779129-54-2; C₇H₁₃ClN₄) is typically supplied at 95%+ , and the stereochemically defined (2S)-enantiomer dihydrochloride (CAS 2768300-40-7) is also available at 95% purity . The presence of multiple suppliers with defined purity grades reduces single-source procurement risk and enables competitive sourcing.

Purity specification Quality control Vendor comparison Procurement

Application Scenarios Where 1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole Dihydrochloride Offers Demonstrable Advantage


Aqueous-Phase High-Throughput Screening and Biophysical Assays Requiring Solubility >50 mg/mL

The dihydrochloride salt's >50 mg/mL aqueous solubility makes it the preferred form over the free base (<5 mg/mL) for any assay requiring compound dissolution in aqueous buffer without organic co-solvents. This includes surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), fluorescence-based enzyme assays, and NMR-based fragment screening. Researchers procuring this compound for HTS campaigns should verify batch-specific solubility under their exact assay buffer conditions, but the salt form eliminates the solubility bottleneck that would otherwise limit testing concentrations of the free base to sub-millimolar ranges.

Lead-Oriented Synthesis and Fragment-Based Drug Discovery Leveraging 3D Molecular Diversity

As part of a validated 15-member building block mini-library explicitly designed for lead-oriented synthesis , this compound provides a pyrrolidine-based, sp³-rich, low-molecular-weight scaffold. The pyrrolidine ring offers a distinct 3D shape compared to piperidine homologues, and the 1,2,3-triazole linkage introduces a metabolically labile heme interaction profile [1] that may reduce CYP inhibition liability relative to 1,2,4-triazole-based fragments. This combination of properties supports systematic exploration of ring-size and regioisomeric effects in fragment growing and merging strategies.

Carbonic Anhydrase-Targeted Probe and Inhibitor Design Using In Silico-Guided Scaffold Prioritization

The molecular docking prediction of ΔG < −8 kcal/mol for CA-II binding , combined with the reported 30–50% potency enhancement achievable through triazole ring substitution, positions this scaffold as a computationally validated starting point for CA-II inhibitor and chemical probe development. Researchers should verify the docking result experimentally before committing to large-scale synthesis, but the in silico data provide a rational basis for prioritizing this compound over unscored alternatives in CA-focused programs.

CuAAC Click Chemistry-Based Scaffold Diversification and Late-Stage Functionalization

The compound's synthesis via CuAAC click chemistry, yielding the 1,4-disubstituted 1,2,3-triazole with >70% efficiency , establishes synthetic tractability for downstream diversification. The pyrrolidine secondary amine (after deprotection) serves as a handle for amide coupling, reductive amination, or sulfonamide formation, while the triazole ring can itself be functionalized. The demonstrated application of related pyrrolidinyl triazoles as stable oxime surrogates in mitochondrial permeability transition pore (mPTP) blocker discovery [1] illustrates the scaffold's versatility in medicinal chemistry campaigns requiring modular building blocks for parallel library synthesis.

Quote Request

Request a Quote for 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.